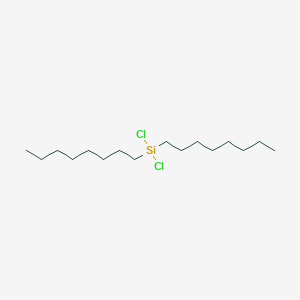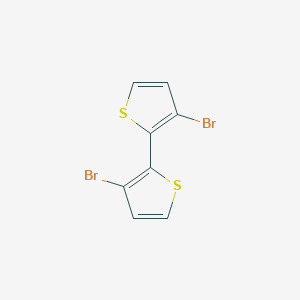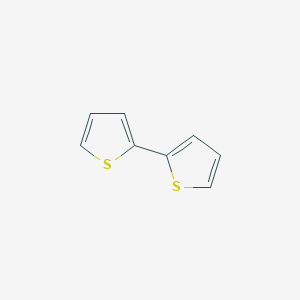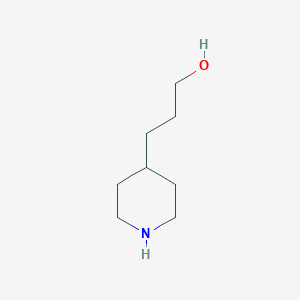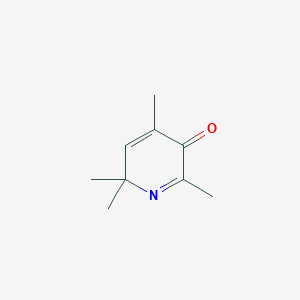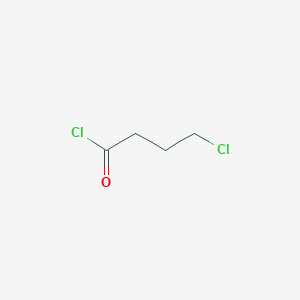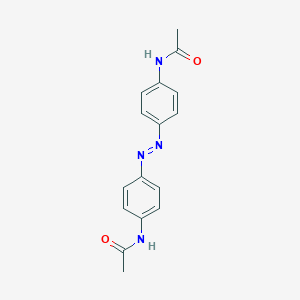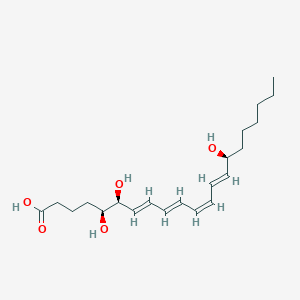
1,2-Benzene-D4-diamine
Übersicht
Beschreibung
1,2-Benzene-diamine, also known as o-phenylenediamine, is an organic compound that serves as a key building block in the synthesis of various polymers, dyes, and pharmaceuticals. It is characterized by the presence of two amine groups attached to a benzene ring in the ortho position.
Synthesis Analysis
The synthesis of 1,2-benzene-diamine derivatives often involves reactions that introduce functional groups that can significantly alter the compound's physical and chemical properties. For instance, the synthesis of fluorinated polyimides derived from novel diamine monomers demonstrates how modifications can lead to materials with low water absorption rates and high thermal stability (Banerjee et al., 2003).
Molecular Structure Analysis
The molecular structure of benzene-1,2-diamine derivatives can significantly influence their properties. For example, the discovery of a new polymorph of benzene-1,2-diamine shows how different crystalline forms can exist, which might have implications for its applications (Czapik & Gdaniec, 2010).
Chemical Reactions and Properties
1,2-Benzene-diamine and its derivatives participate in various chemical reactions, leading to a wide range of compounds with diverse properties. For example, diastereoselective and enantiospecific synthesis of 1,3-diamines via 2-azaallyl anion benzylic ring-opening of aziridines demonstrates the compound's versatility in synthetic chemistry (Li et al., 2017).
Physical Properties Analysis
The physical properties of 1,2-benzene-diamine derivatives, such as solubility, thermal stability, and the ability to form transparent films, can be tailored through chemical modifications. For instance, soluble polyimides based on isomeric ditrifluoromethyl substituted derivatives exhibit a range of thermal, optical, and mechanical properties (Qiu et al., 2006).
Chemical Properties Analysis
The chemical properties of 1,2-benzene-diamine derivatives, including reactivity and potential for forming complexes with metals, make them valuable in various applications, from materials science to pharmacology. For example, vibrational and conformational analysis of specific derivatives provides insights into their potential applications in non-linear optics and as bioactive molecules (Subashchandrabose et al., 2013).
Wissenschaftliche Forschungsanwendungen
Synthesis of Advanced Materials
Polyimide Synthesis : Benzene-1,2-diamine derivatives are used in synthesizing soluble polyimides with high thermal stability, demonstrating applications in flexible electronics and advanced coatings. The incorporation of fluorinated diamine monomers enhances properties like gas permeability, solubility, and thermal stability of polyimides, making them suitable for high-performance materials (Qiu et al., 2006; Banerjee et al., 2003).
Functionalized Carbon Nanotubes : Benzene-1,2-diamine has been linked to the development of functionalized single-walled carbon nanotube-cobalt (II) tetracarboxy-phthalocyanine conjugates, showing potential in electrochemical characterization of environmental pollutants like diuron (Mugadza & Nyokong, 2011).
Chemosensors and Detection
- Fluorescent Receptor for Metal Ions : Benzene-1,2-diamine structures are foundational in developing fluorescence-quenching chemosensors, enabling sensitive and selective detection of metal ions like Ni2+ and Cu2+ in environmental samples. These chemosensors facilitate multianalyte detection, contributing to monitoring and ensuring water quality (Pawar et al., 2015).
Corrosion Inhibition
- In Situ Synthesized Corrosion Inhibitors : An innovative approach has been explored where benzene-1,2-diamine, in combination with other compounds, is used to synthesize corrosion inhibitors in situ. These inhibitors are effective in protecting mild steel in acidic environments, demonstrating an eco-friendly and cost-effective solution for industrial corrosion protection (Pournazari et al., 2013).
Catalysis and Organic Synthesis
- Metal-Catalyzed Diamination Reactions : The diamine motif, including benzene-1,2-diamine, is critical in natural products with biological activity and pharmaceutical agents. Advances in metal-catalyzed diamination reactions highlight the potential of benzene-1,2-diamine derivatives in synthesizing chiral 1,2-diamines, which are valuable in asymmetric synthesis and catalysis (Cardona & Goti, 2009).
Zukünftige Richtungen
The future directions of 1,2-Benzenediamine research involve exploring its potential use in photooptical devices due to its high thermal stability and the ability to tune its color by varying ancillary ligands and coordination geometry . Additionally, substituting acetate with halide ligands provides an avenue for modulating the electronic structure of the complex and, hence, the carrier transport character .
Eigenschaften
IUPAC Name |
3,4,5,6-tetradeuteriobenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c7-5-3-1-2-4-6(5)8/h1-4H,7-8H2/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYOCULIXLDCMW-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])N)N)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Benzene-D4-diamine | |
CAS RN |
291765-93-0 | |
| Record name | 1,2-DIAMINOBENZENE (D4, 98%) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

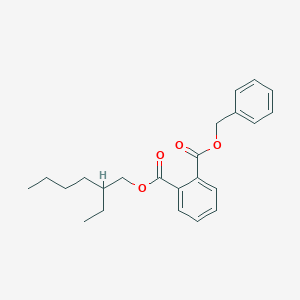
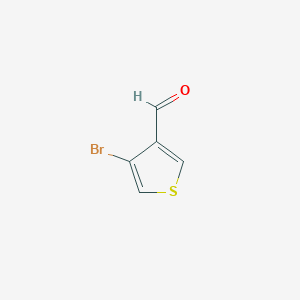
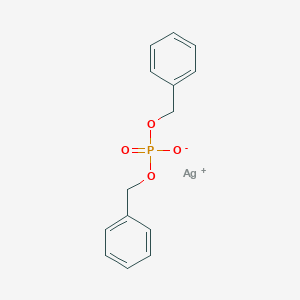
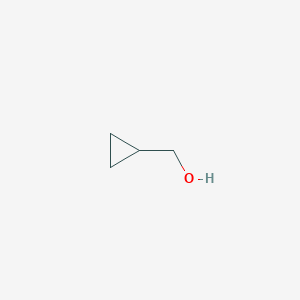
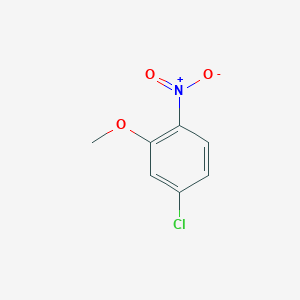
![1-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]-1-propanon](/img/structure/B32775.png)
